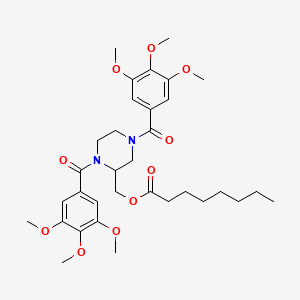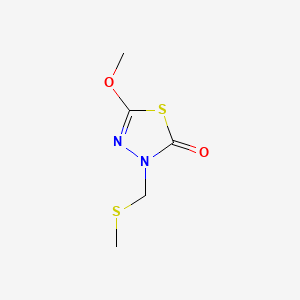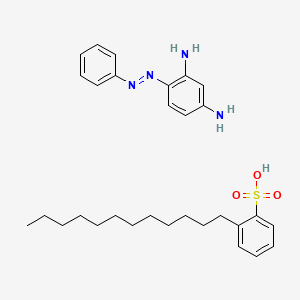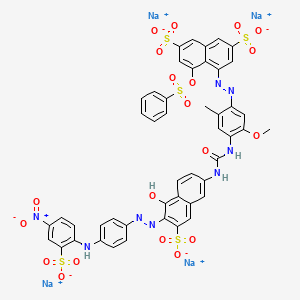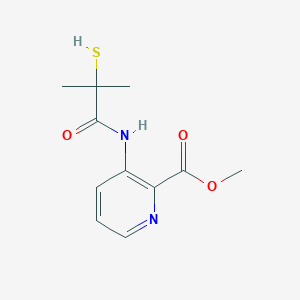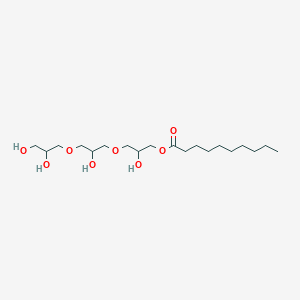
1H-Imidazo(4,5-b)pyridin-2(3H)-one, 5-chloro-1-methyl-3-(2-pyrazinyl)-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Preparation Methods
The preparation of BRN 5078258 involves several synthetic routes and reaction conditions. One common method includes the reaction of Benzo (B) thiophene with chlorobenzene in the presence of an alkali metal chloride, followed by acidification to obtain the target product . Industrial production methods often involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity.
Chemical Reactions Analysis
BRN 5078258 undergoes various types of chemical reactions, including oxidation, reduction, and substitution. Common reagents used in these reactions include oxidizing agents, reducing agents, and halogenating agents. For example, the compound can be oxidized using potassium permanganate or reduced using lithium aluminum hydride. Substitution reactions often involve halogenation with reagents like bromine or chlorine. The major products formed from these reactions depend on the specific conditions and reagents used.
Scientific Research Applications
BRN 5078258 has a wide range of scientific research applications. In chemistry, it is used as a starting material or intermediate in organic synthesis reactions. In biology, it is studied for its potential effects on cellular processes and molecular pathways. In medicine, BRN 5078258 is investigated for its potential therapeutic properties, including its ability to modulate specific molecular targets. In industry, the compound is used in the production of various chemicals and materials .
Mechanism of Action
The mechanism of action of BRN 5078258 involves its interaction with specific molecular targets and pathways. The compound exerts its effects by binding to these targets, leading to changes in cellular processes and signaling pathways. For example, BRN 5078258 may interact with enzymes or receptors, modulating their activity and influencing downstream effects .
Comparison with Similar Compounds
BRN 5078258 can be compared with other similar compounds to highlight its uniqueness. Similar compounds include those with analogous chemical structures or properties. For instance, compounds like 3-Chlorobenzo (B) thiophene-2-carboxylic acid and Fmoc-1-AminocyClohexanecarboxylic acid share some structural similarities with BRN 5078258 . BRN 5078258 stands out due to its specific reactivity and applications in various fields.
Properties
CAS No. |
89660-29-7 |
|---|---|
Molecular Formula |
C11H8ClN5O |
Molecular Weight |
261.67 g/mol |
IUPAC Name |
5-chloro-1-methyl-3-pyrazin-2-ylimidazo[4,5-b]pyridin-2-one |
InChI |
InChI=1S/C11H8ClN5O/c1-16-7-2-3-8(12)15-10(7)17(11(16)18)9-6-13-4-5-14-9/h2-6H,1H3 |
InChI Key |
PHOBGFCKWFKEFH-UHFFFAOYSA-N |
Canonical SMILES |
CN1C2=C(N=C(C=C2)Cl)N(C1=O)C3=NC=CN=C3 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![5-Tert-butyl-4-({6-hydroxy-2-[2-(4-hydroxyphenyl)ethyl]-2-(2-methylpropyl)-4-oxo-3,4-dihydro-2h-pyran-5-yl}sulfanyl)-2-methylphenyl 1-methyl-1h-imidazole-4-sulfonate](/img/structure/B12763136.png)
![4-[(1R,2R)-2-(4-benzhydrylpiperazin-1-yl)-1-hydroxypropyl]phenol;(2R,3R)-2,3-dihydroxybutanedioic acid](/img/structure/B12763140.png)
